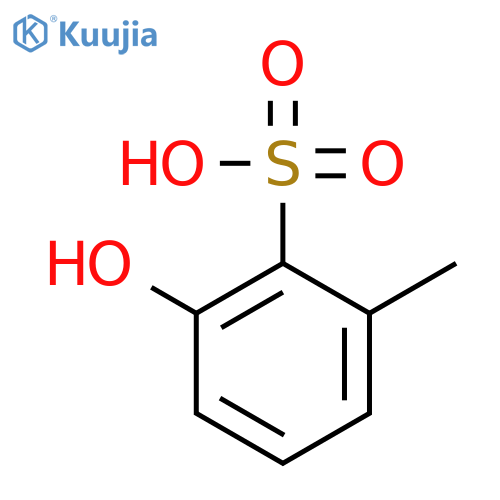Cas no 69103-65-7 (2-hydroxy-6-methylbenzene-1-sulfonic acid)

69103-65-7 structure
商品名:2-hydroxy-6-methylbenzene-1-sulfonic acid
2-hydroxy-6-methylbenzene-1-sulfonic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-6-methylbenzenesulfonic Acid
- KB-173113
- 2-methyl-6-oxidanyl-benzenesulfonic acid
- A836355
- 2-Hydroxy-6-methyl-benzolsulfonsaeure
- 3-methylphenol-2-sulphonic acid
- AC1MI2W0
- FT-0655264
- m-Cresol sulfonic acid
- 2-hydroxy-6-methyl-benzenesulfonic acid
- 2-hydroxy-6-methylbenzene-1-sulfonic acid
- m-cresolsulfonic acid
- EN300-1091641
- SCHEMBL563387
- DB-074121
- 69103-65-7
- AKOS015889344
- Metacresol-2-sulfonic acid
- DTXSID00388491
- Benzenesulfonic acid, 2-hydroxy-6-methyl-
- Q16EQ83BQD
- m-Kresolsulfonsaure
- Q27286877
- DTXCID10339499
- 2-hydroxy-6-methyl-Benzenesulfonicacid
- UNII-Q16EQ83BQD
-
- MDL: MFCD00216840
- インチ: InChI=1S/C7H8O4S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
- InChIKey: ODLIHNXQTJXBDT-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1)O)S(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 188.01433g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 188.01433g/mol
- 単一同位体質量: 188.01433g/mol
- 水素結合トポロジー分子極性表面積: 83Ų
- 重原子数: 12
- 複雑さ: 241
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 74.6
2-hydroxy-6-methylbenzene-1-sulfonic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH36955-50mg |
2-Hydroxy-6-methylbenzenesulfonic acid |
69103-65-7 | 95% | 50mg |
$1295.00 | 2024-04-19 | |
| A2B Chem LLC | AH36955-100mg |
2-Hydroxy-6-methylbenzenesulfonic acid |
69103-65-7 | 95% | 100mg |
$1554.00 | 2024-04-19 | |
| Aaron | AR00FTHJ-100mg |
2-Hydroxy-6-methylbenzenesulfonic acid |
69103-65-7 | 95% | 100mg |
$2010.00 | 2023-12-15 | |
| 1PlusChem | 1P00FT97-100mg |
2-Hydroxy-6-methylbenzenesulfonic acid |
69103-65-7 | 95% | 100mg |
$1846.00 | 2024-04-22 | |
| eNovation Chemicals LLC | D329013-1kg |
m-Cresol sulfonic acid |
69103-65-7 | 95% | 1kg |
$3850 | 2024-08-03 | |
| 1PlusChem | 1P00FT97-50mg |
2-Hydroxy-6-methylbenzenesulfonic acid |
69103-65-7 | 95% | 50mg |
$1542.00 | 2024-04-22 | |
| Aaron | AR00FTHJ-50mg |
2-Hydroxy-6-methylbenzenesulfonic acid |
69103-65-7 | 95% | 50mg |
$1671.00 | 2023-12-15 | |
| Ambeed | A1014755-1g |
2-Hydroxy-6-methyl-benzenesulfonic acid |
69103-65-7 | 95% | 1g |
$3144.0 | 2024-04-17 | |
| eNovation Chemicals LLC | D329013-1kg |
m-Cresol sulfonic acid |
69103-65-7 | 95% | 1kg |
$3850 | 2025-02-27 | |
| Enamine | EN300-1091641-0.05g |
2-hydroxy-6-methylbenzene-1-sulfonic acid |
69103-65-7 | 95% | 0.05g |
$1197.0 | 2023-10-27 |
2-hydroxy-6-methylbenzene-1-sulfonic acid 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
69103-65-7 (2-hydroxy-6-methylbenzene-1-sulfonic acid) 関連製品
- 80-48-8(methyl 4-methylbenzene-1-sulfonate)
- 80-40-0(Ethyl p-toluenesulfonate)
- 81-11-8(4,4’-Diaminostilbene-2,2’-disulfonic Acid, 95+%)
- 82-49-5(1-Anthraquinonesulfonicacid)
- 84-87-7(4-hydroxynaphthalene-1-sulfonic acid)
- 87-02-5(2-Amino-5-naphthol-7-sulfonic Acid)
- 76-61-9(2-{4-hydroxy-2-methyl-5-(propan-2-yl)phenyl(1Z)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidenemethyl}benzene-1-sulfonic acid)
- 88-39-1(4-Formylbenzene-1,3-disulfonic acid)
- 88-44-8(2-Amino-5-methylbenzene-1-sulfonic Acid)
- 90-51-7(6-Amino-\u200b4-\u200bhydroxy-2-naphthalenesulfonic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:69103-65-7)2-hydroxy-6-methylbenzene-1-sulfonic acid

清らかである:99%
はかる:1g
価格 ($):2830.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:69103-65-7)2-Hydroxy-6-methylbenzenesulfonic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ